molecular formula C14H16O3 B1328072 Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-86-6

Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B1328072
CAS No.: 898760-86-6
M. Wt: 232.27 g/mol
InChI Key: UOLDNSVNVLTFPV-UHFFFAOYSA-N
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Description

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol . This compound features a cyclobutyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 4-(1,3-dioxolan-2-yl)phenyl derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclobutyl ketone is reacted with 4-(1,3-dioxolan-2-yl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in consistent product quality. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl alcohol
  • Cyclobutyl 4-(1,3-dioxolan-2-yl)benzoic acid
  • Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-nitrophenyl ketone
  • Cyclobutyl 4-(1,3-dioxolan-2-yl)-2-bromophenyl ketone

Uniqueness

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is unique due to the presence of both cyclobutyl and 1,3-dioxolane groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDNSVNVLTFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645142
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-86-6
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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